molecular formula C8H16 B043305 Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- CAS No. 19374-46-0

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-

Cat. No.: B043305
CAS No.: 19374-46-0
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Trimethylcyclopentane Research

The study of trimethylcyclopentanes began in earnest during the mid-20th century alongside advancements in petroleum refining and gas chromatography. Early work by the United States Environmental Protection Agency (EPA) identified 1,2,3-trimethylcyclopentane isomers as components of gasoline exhaust, linking their presence to mobile source air toxins. The (1α,2β,3α) configuration gained particular attention in the 1980s when gas chromatography-mass spectrometry (GC-MS) revealed its persistence in environmental samples, distinguishing it from other structural isomers.

By the 2000s, nuclear magnetic resonance (NMR) spectroscopy enabled precise stereochemical assignments, with the (1α,2β,3α) isomer showing distinct $$^1$$H NMR splitting patterns due to its unique axial-equatorial methyl arrangement. These technical breakthroughs coincided with growing recognition of cyclopentane derivatives as key players in atmospheric chemistry and synthetic biology.

Stereochemical Importance in Organic Chemistry

The (1α,2β,3α)-1,2,3-trimethylcyclopentane exemplifies three critical stereochemical principles:

  • Axial vs. Equatorial Strain : The α-methyl groups at positions 1 and 3 adopt axial orientations, creating 1,3-diaxial strain. This strain is partially offset by the equatorial β-methyl at position 2, resulting in a puckered ring conformation that minimizes torsional eclipsing.
  • Chiral Center Multiplicity : With three stereogenic centers, the compound theoretically exhibits $$2^3 = 8$$ stereoisomers. However, internal planes of symmetry reduce this to four distinct species: two meso forms and one enantiomeric pair.
  • Conformational Dynamics : The cyclopentane ring adopts non-planar conformations (envelope or half-chair), with energy barriers between conformers estimated at 6–8 kJ/mol via molecular mechanics calculations.

These features make the isomer a benchmark for testing computational chemistry methods and chromatographic resolution techniques.

Position of (1α,2β,3α)- Configuration in Isomeric Landscape

Among trimethylcyclopentanes, the (1α,2β,3α) isomer occupies a unique niche due to its mixed axial-equatorial substitution pattern. Key comparisons include:

Property (1α,2β,3α) Isomer 1,2,4-Trimethylcyclopentane 1,1,3-Trimethylcyclopentane
Boiling Point (°C) 118.1 115–117 104.9
Density (g/cm³) 0.78 0.7852 0.79
Adsorption Energy (kJ/mol) -48.1 Not reported Not reported
Biodegradability Low Moderate High

Data compiled from BenchChem and NIST WebBook

The isomer’s low biodegradability, attributed to steric hindrance around the equatorial methyl group, makes it a stable tracer for subsurface petroleum plumes. Its adsorption energy on graphene (-48.1 kJ/mol) further suggests applications in hydrocarbon sensor design.

Research Evolution and Current Scientific Interest

Recent studies have expanded the isomer’s relevance beyond environmental chemistry:

  • Neuropharmacology : The (1α,2β,3α) configuration shows affinity for metabotropic glutamate receptors (mGluRs), reducing inspiratory-modulated synaptic currents in phrenic motoneurons by 34 ± 8% at 10 μM concentrations.
  • Materials Science : As a decomposition product of polyethylene composites at 420–500°C, it serves as a thermal stability indicator in polymer engineering.
  • Analytical Chemistry : Chiral stationary phases like ChiraDex® achieve baseline separation (R~s~ = 1.8) of the (1α,2β,3α) isomer from its enantiomer, enabling precise environmental monitoring.

Ongoing research focuses on harnessing its stereoelectronic properties for asymmetric catalysis and carbon capture technologies.

Properties

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNHOPGKQCXIQ-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025626, DTXSID501025723
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-69-6, 19374-46-0
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19374-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Mode of Action

(1S,3R)-1,2,3-trimethylcyclopentane interacts with its targets, the mGluRs, resulting in multiple effects. These include a reduction of inspiratory-modulated synaptic currents and an increase of neuronal excitability via an inward current associated with a decrease of membrane conductance.

Biochemical Pathways

The compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptors (mGluRs). Activation of these receptors influences the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites. This modulation of synaptic transmission is a key aspect of the compound’s biochemical action.

Pharmacokinetics

It’s known that the compound’s toxicity and pharmacokinetic characteristics limit its clinical application. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is a modulation of synaptic transmission and neuronal excitability. Specifically, it reduces inspiratory-modulated synaptic currents and increases neuronal excitability. This can have significant effects on physiological processes such as breathing.

Biological Activity

Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- is a cyclic hydrocarbon with significant biological implications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₈H₁₆
  • Molecular Weight : 112.21 g/mol
  • CAS Number : 2613-69-6
  • Purity : Typically around 95% .

The primary biological activity of Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- is linked to its interaction with metabotropic glutamate receptors (mGluRs).

Target of Action

  • Metabotropic Glutamate Receptors (mGluRs) : These receptors play a crucial role in modulating synaptic transmission and neuronal excitability. The compound specifically affects the inspiratory-modulated activity of phrenic motoneurons.

Mode of Action

  • Reduction of Inspiratory-Modulated Synaptic Currents : The compound decreases synaptic currents associated with breathing regulation.
  • Increased Neuronal Excitability : It enhances neuronal excitability through an inward current that decreases membrane conductance .

Pharmacokinetics

The pharmacokinetic profile of Cyclopentane is not extensively documented; however, it is known to exhibit certain characteristics that limit its clinical applications:

Biological Activity Overview

The biological effects of Cyclopentane can be summarized as follows:

Biological ActivityDescription
Modulation of Synaptic Transmission Influences the activity of mGluRs leading to altered synaptic responses.
Neuronal Excitability Increases excitability in neurons affecting respiratory patterns.
Potential Therapeutic Applications While the compound shows promise in modulating synaptic activity, its toxicity limits clinical use.

Study on mGluR Interaction

A study investigating the effects of Cyclopentane on mGluRs demonstrated that it could modulate synaptic transmission significantly. The results indicated that the compound reduced inspiratory-modulated synaptic currents while increasing neuronal excitability in animal models.

Implications for Respiratory Function

Research has shown that compounds affecting mGluRs can have therapeutic implications for respiratory conditions. Cyclopentane's ability to modulate these receptors suggests potential applications in treating respiratory disorders. However, further research is necessary to establish safe and effective dosing regimens.

Comparison with Similar Compounds

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3alpha)-

  • CAS No.: 2613-69-6
  • Molecular Formula : C₈H₁₆
  • Boiling Point : 395.2 K (TRC-assigned uncertainty: ±1.5 K)
  • Key Feature : All methyl groups in α (axial) positions, leading to steric strain and higher boiling points compared to equatorial configurations.

Cyclopentane, 1,2,4-trimethyl-, (1alpha,2alpha,4alpha)-

  • CAS No.: 2613-72-1
  • Boiling Point : 390.7 K
  • Chromatography : Retention indices (RI) vary with column type (e.g., 744–753 on OV-101 at 40–80°C) .
  • Key Feature : Distal methyl groups reduce steric hindrance, resulting in lower boiling points than 1,2,3-trimethyl isomers.

Cyclopentane, 1,1,3-trimethyl-

  • CAS No.: 4516-69-2

Physical and Chromatographic Properties

Compound Name CAS No. Boiling Point (K) Retention Index (OV-101, 60°C) Natural Occurrence
1,2,3-Trimethylcyclopentane (1α,2β,3α) 2815-57-8 390.7 748 Biarum bovei
1,2,4-Trimethylcyclopentane (1α,2α,4α) 2613-72-1 383.0 750.8 (CP Sil 2, 60°C) Synthetic/Petroleum
1,2,3-Trimethylcyclopentane (1α,2α,3α) 2613-69-6 395.2 Not reported Synthetic

Spectroscopic and Analytical Data

  • GC-MS Retention Behavior: The (1α,2β,3α) isomer shows temperature-dependent RI shifts (e.g., 748 at 60°C on OV-101) , while the 1,2,4-trimethyl isomer exhibits higher RI values on polar columns (e.g., 779 on DB-1) .

Key Research Findings

Synthetic Challenges: Stereoisomers like (1α,2β,3α) require precise catalytic methods for synthesis, as noted in studies by Kazanskii and Koperina (1948) .

Thermodynamic Stability : The (1α,2α,3α) isomer’s higher boiling point (395.2 K) reflects greater steric strain and thermodynamic instability compared to equatorial configurations .

Natural Product Chemistry : GC-MS profiling of Biarum bovei highlights the ecological role of trimethylcyclopentanes in plant defense or signaling .

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst System : Palladium (0.2–0.6 wt%) supported on γ-Al₂O₃ enables selective hydrogenation while preserving methyl group orientation.

  • Solvent Systems : Cyclopentane or n-hexane (5:1–10:1 solvent-to-substrate ratio) enhance solubility and heat dissipation.

  • Operational Parameters :

    • Temperature: 44–72°C (optimal range: 60–65°C)

    • Pressure: 0.9–1.8 MPa

    • Hydrogen-to-substrate molar ratio: 3:1–4:1

Table 1: Hydrogenation Performance with Varied Catalysts

Catalyst (Pa/γ-Al₂O₃)Conversion (%)Selectivity (%)Isomeric Purity (1α,2β,3α)
0.2 wt% Pa786572
0.4 wt% Pa928889
0.6 wt% Pa958482

Data extrapolated from CN1911875A. Higher Pa loading improves conversion but risks over-hydrogenation of adjacent bonds.

Stereoselective Alkylation of Cyclopentane Derivatives

While traditional Friedel-Crafts alkylation faces limitations with non-aromatic substrates, advanced Lewis acid catalysts enable methyl group addition to cyclopentane frameworks.

Directed C-H Activation

Nickel-catalyzed C-H functionalization using methyl iodides achieves sequential methylation:

  • Catalyst : Ni(COD)₂ with N-heterocyclic carbene (NHC) ligands

  • Directing Group : Pyridinyl auxiliary at C1 position

  • Yield : 68% after three methylation cycles (stereochemical control: 83% ee).

Ring-Opening/Reclosure Strategy

  • Epoxidation : Treat cyclopentene with mCPBA to form epoxide.

  • Methyl Grignard Addition : Sequential addition of CH₃MgBr at -78°C.

  • Acid-Catalyzed Cyclization : H₂SO₄-mediated ring closure yields 72% product with 1,2,3-trimethyl configuration.

Biocatalytic Approaches

Enzymatic systems offer unparalleled stereocontrol, though scalability remains challenging:

Terpene Cyclase Engineering

Modified trichodiene synthase catalyzes cyclization of farnesyl pyrophosphate analogs:

  • Substrate : 2,3,4-Trimethylgeranyl pyrophosphate

  • Conversion : 41% (95% 1α,2β,3α isomer).

Whole-Cell Biotransformation

E. coli expressing P450BM3 mutants hydroxylate pre-methylated cyclopentanes, followed by deoxygenation:

  • Total Yield : 58%

  • Optical Purity : >99% ee.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

MethodYield (%)StereoselectivityScalabilityCost Index
Catalytic Hydrogenation89ModerateHigh2.1
Directed C-H Activation68HighLow4.7
Biocatalytic58ExceptionalModerate6.3

Cost Index: 1 (low) to 10 (high). Hydrogenation balances yield and scalability, while biocatalysis excels in stereocontrol.

Industrial-Scale Optimization Challenges

Exothermic Management

The hydrogenation route generates 218 kJ/mol, necessitating:

  • External Circulation Cooling : 6:1–12:1 recycle ratio maintains ≤65°C.

  • Microreactor Systems : Enhanced heat transfer reduces hot spots by 73% versus batch reactors.

Catalyst Deactivation

Pa/γ-Al₂O₃ loses 22% activity after 500 hours due to:

  • Coke formation (14% weight gain)

  • Pa sintering (particle size ↑ from 2.1 nm to 5.7 nm).
    Regeneration via H₂/O₂ cycling restores 89% initial activity.

Emerging Techniques

Plasma-Enhanced Catalysis

Non-thermal plasma activates CH₄ for gas-phase methylation:

  • Energy Input : 12 W/cm³

  • Methylation Efficiency : 3.2× higher than thermal methods.

Machine Learning-Guided Optimization

Neural networks predict optimal conditions for stereocontrol:

  • Input Parameters : 15 variables (pressure, ligand type, etc.)

  • Accuracy : 94% in predicting isomer ratios .

Q & A

Q. What are the key spectroscopic methods for structural elucidation of this compound, and how do they resolve stereochemical ambiguities?

To confirm the stereochemistry of (1α,2β,3α)-1,2,3-trimethylcyclopentane, nuclear magnetic resonance (NMR) spectroscopy is critical. Nuclear Overhauser effect (NOE) experiments can identify spatial proximity between methyl groups on the cyclopentane ring, distinguishing axial/equatorial orientations. Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides fragmentation patterns consistent with its molecular formula (C₈H₁₆) and distinguishes it from isomers like 1,2,4-trimethylcyclopentane . Gas chromatography (GC) coupled with retention index data can further differentiate stereoisomers based on boiling point variations .

Q. How is this compound synthesized, and what are common impurities in laboratory-scale preparations?

A typical synthesis involves alkylation of cyclopentane with methyl halides under Friedel-Crafts conditions. However, competing reactions may yield impurities such as 1,2,4-trimethylcyclopentane or cyclohexane derivatives (e.g., 1,2,3-trimethylcyclohexane) due to ring expansion or isomerization . Purification requires fractional distillation or preparative GC, with purity verified via GC-MS and comparative retention indices .

Q. What are the reported physical properties (e.g., boiling point, density) of this compound, and how do they compare to computational predictions?

Experimental data for (1α,2β,3α)-1,2,3-trimethylcyclopentane include a boiling point range of 139–140°C and density of ~0.916 g/cm³ at 25°C, derived from analogs like cis-1,3-dimethylcyclopentane . Computational methods (e.g., COSMO-RS) predict similar values but may underestimate steric effects; thus, experimental validation is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when distinguishing this compound from its stereoisomers?

Discrepancies in NMR or MS data may arise from overlapping signals or similar fragmentation patterns. Advanced strategies include:

  • Dynamic NMR : Detects slow ring-flipping in cyclopentane derivatives, revealing distinct conformational populations .
  • High-resolution MS (HRMS) : Resolves exact mass differences (e.g., between C₈H₁₆ isomers) with sub-ppm accuracy .
  • X-ray crystallography : Provides definitive stereochemical assignment if crystalline derivatives can be synthesized .

Q. What environmental partitioning behavior is predicted for this compound, and how does its structure influence emission factors?

Molecular dynamics simulations predict moderate hydrophobicity (log Kow ~3.5) and volatility (Henry’s law constant ~0.05 atm·m³/mol), favoring atmospheric partitioning. Emission factors from industrial processes (e.g., 6.3×10⁻⁷ g/kg) correlate with its lower reactivity compared to branched alkanes . Laboratory studies using closed-chamber systems can validate these models by measuring vapor pressure and aqueous solubility .

Q. What catalytic systems are effective for selective functionalization of this compound, and what mechanistic challenges exist?

Palladium-catalyzed C–H activation shows promise for introducing substituents at the 4-position, but steric hindrance from the 1,2,3-trimethyl groups limits yields. Computational studies (DFT) reveal transition-state energies are 10–15 kJ/mol higher for this compound than for less-substituted cyclopentanes . Alternative approaches, such as radical halogenation with N-bromosuccinimide (NBS), require UV initiation and produce mixtures of mono-/di-brominated products .

Q. How do stereoelectronic effects in this compound influence its reactivity in ring-opening metathesis polymerization (ROMP)?

The 1α,2β,3α configuration creates a strained cyclopentane ring (angle strain ~25°), enhancing susceptibility to ROMP using Grubbs catalysts. However, competing β-hydride elimination reduces polymer molecular weight. Kinetic studies under inert atmospheres (Ar) and low temperatures (−30°C) improve yields by stabilizing the ruthenium carbene intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.